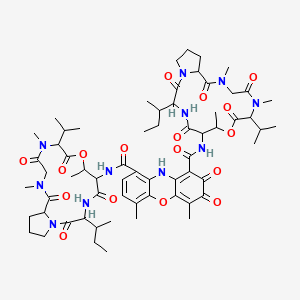
Desaminoactinomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desaminoactinomycin C is a complex organic compound with a unique structure that includes multiple functional groups and heterocyclic elements
Méthodes De Préparation
The synthesis of Desaminoactinomycin C involves multiple steps, including the formation of the tetrazabicyclo[14.3.0]nonadecan core and the subsequent attachment of the phenoxazine moiety. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple carbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride to convert them into alcohols.
Substitution: The compound’s structure allows for substitution reactions, particularly at the phenoxazine moiety, where electrophilic aromatic substitution can occur using reagents like halogens or nitrating agents.
Applications De Recherche Scientifique
Desaminoactinomycin C has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Desaminoactinomycin C involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to Desaminoactinomycin C include other tetrazabicyclo[14.3.0]nonadecan derivatives and phenoxazine-based compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propriétés
Numéro CAS |
23067-37-0 |
|---|---|
Formule moléculaire |
C64H89N11O17 |
Poids moléculaire |
1284.5 g/mol |
Nom IUPAC |
1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C64H89N11O17/c1-17-31(7)43-61(86)74-25-19-21-38(74)59(84)70(13)27-40(76)72(15)49(29(3)4)63(88)90-35(11)45(57(82)66-43)68-55(80)37-24-23-33(9)53-47(37)65-48-42(52(79)51(78)34(10)54(48)92-53)56(81)69-46-36(12)91-64(89)50(30(5)6)73(16)41(77)28-71(14)60(85)39-22-20-26-75(39)62(87)44(32(8)18-2)67-58(46)83/h23-24,29-32,35-36,38-39,43-46,49-50,65H,17-22,25-28H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |
Clé InChI |
ZEMWHSHZXZVIBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
SMILES canonique |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
Synonymes |
desaminoactinomycin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















